molecular formula C8H11NO B13585164 3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile

3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile

Cat. No.: B13585164
M. Wt: 137.18 g/mol
InChI Key: ZRFMWNNXTJHMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.2 g/mol. It is a white crystalline solid with a melting point of 98-99°C

Preparation Methods

3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be synthesized from readily available starting materials such as 3-chloro-3-methylidene-cyclobutanone and cyanide salts. The synthesis involves various reaction mechanisms, and the compound can be characterized through several analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray diffraction.

Chemical Reactions Analysis

3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has numerous scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology and medicine, it is used for investigating its potential therapeutic effects and understanding its interactions with biological molecules. In industry, it is used for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be compared with other similar compounds, such as 3-hydroxypropanenitrile and 3-hydroxyacrylonitrile . These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its cyclic ketone structure and the presence of a nitrile group, which gives it distinct chemical and physical properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile

InChI

InChI=1S/C8H11NO/c1-6-4-7(5-6)8(10)2-3-9/h7-8,10H,1-2,4-5H2

InChI Key

ZRFMWNNXTJHMLW-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.